molecular formula C16H15BrN4O2S B295779 (6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295779
M. Wt: 407.3 g/mol
InChI Key: BJIMTVCDLQDYIB-GXGXXEIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process. The starting materials often include 5-bromo-2-methoxybenzaldehyde and 2-propyl-1,3,4-thiadiazole. The key steps in the synthesis include:

    Condensation Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the amino group of 2-propyl-1,3,4-thiadiazole under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the thiadiazolo[3,2-a]pyrimidin-7-one core structure.

    Isomerization: The final step involves isomerization to achieve the (6Z) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials, such as organic semiconductors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-(5-chloro-2-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-(5-fluoro-2-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C16H15BrN4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

(6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H15BrN4O2S/c1-3-4-13-20-21-14(18)11(15(22)19-16(21)24-13)8-9-7-10(17)5-6-12(9)23-2/h5-8,18H,3-4H2,1-2H3/b11-8-,18-14?

InChI Key

BJIMTVCDLQDYIB-GXGXXEIJSA-N

SMILES

CCCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OC)C(=O)N=C2S1

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OC)C(=O)N=C2S1

Origin of Product

United States

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